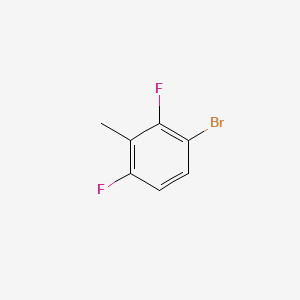

3-Bromo-2,6-difluorotoluene

Description

3-Bromo-2,6-difluorotoluene (CAS 221220-97-9) is a brominated aromatic compound with a toluene backbone substituted by fluorine atoms at the 2- and 6-positions and a bromine atom at the 3-position. Its molecular formula is C₇H₅BrF₂, and it exhibits a refractive index of 1.510 . The compound is commercially available in varying quantities (e.g., 25g for €116; 100g for €332), indicating its utility as a synthetic intermediate in organic chemistry . The InChI code (1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3) provides a unique structural identifier .

Properties

IUPAC Name |

1-bromo-2,4-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISIRIFPPGLTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461231 | |

| Record name | 3-bromo-2,6-difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221220-97-9 | |

| Record name | 3-bromo-2,6-difluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 221220-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2,6-difluorotoluene typically involves the bromination of 2,6-difluorotoluene. One common method includes the use of hydrobromic acid and hydrogen peroxide under lighting conditions. The reaction proceeds as follows:

- In the presence of an organic or inorganic solvent, 2,6-difluorotoluene is mixed with hydrobromic acid (40% mass fraction).

- Hydrogen peroxide (30% mass fraction) is added dropwise under lighting conditions.

- The reaction mixture is stirred for 6-24 hours.

- The reaction liquid is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The product is purified using silica gel column chromatography .

Industrial Production Methods: Industrial production methods for 3-Bromo-2,6-difluorotoluene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluorotoluene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The bromine atom can be reduced to form 2,6-difluorotoluene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of 2,6-difluoroaniline, 2,6-difluorothiophenol, etc.

Oxidation: Formation of 2,6-difluorobenzoic acid or 2,6-difluorobenzaldehyde.

Reduction: Formation of 2,6-difluorotoluene.

Scientific Research Applications

3-Bromo-2,6-difluorotoluene is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the development of bioactive compounds and pharmaceuticals.

Medicine: It acts as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorotoluene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorotoluene Derivatives

α-Bromo-3,4-difluorotoluene (CAS 85118-01-0)

- Molecular Formula : C₇H₅BrF₂

- Density : 1.618 g/cm³ .

- Key Difference : Fluorine atoms at the 3- and 4-positions instead of 2- and 6-positions.

- Implications : Higher density compared to 3-Bromo-2,6-difluorotoluene (1.510 refractive index) suggests tighter molecular packing due to substituent positioning .

α-Bromo-3,5-difluorotoluene (CAS 141776-91-2)

Chlorinated Difluorotoluene Derivatives

2-Chloro-3,6-difluorobenzyl Bromide (CAS 90292-67-4)

- Molecular Formula : C₇H₄BrClF₂

- Molecular Weight : 241.46 g/mol .

- Density : 1.550 g/cm³ .

- Key Difference : Chlorine at the 2-position and bromine on the benzyl group.

- Implications : The chlorine substituent increases molecular weight and may alter reactivity (e.g., slower nucleophilic substitution due to Cl’s lower leaving-group ability) .

3-Chloro-2,6-difluorobenzyl Bromide (CAS 261762-47-4)

Phenolic Derivatives

4-Bromo-2,6-difluorophenol

Trifluorotoluene Derivatives

Data Table: Comparative Properties

Biological Activity

3-Bromo-2,6-difluorotoluene (CAS Number: 221220-97-9) is an organic compound characterized by the presence of bromine and fluorine substituents on a toluene backbone. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and other industries.

- Molecular Formula: C₇H₆BrF₂

- Molecular Weight: 207.03 g/mol

- Appearance: Colorless to pale yellow liquid

- Solubility: Low solubility in water; soluble in organic solvents

The biological activity of 3-bromo-2,6-difluorotoluene is primarily attributed to its interaction with various enzymes, notably cytochrome P450 enzymes. These enzymes are crucial for the metabolism of many drugs and organic compounds. The compound acts as a competitive inhibitor , which may lead to alterations in metabolic pathways, affecting drug metabolism and potentially leading to drug-drug interactions.

Biological Activity Data

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various halogenated compounds, including 3-bromo-2,6-difluorotoluene. The results indicated that this compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects

Research focusing on the cytotoxic effects of halogenated toluenes revealed that 3-bromo-2,6-difluorotoluene induced apoptosis in specific cancer cell lines. The mechanism was linked to oxidative stress and mitochondrial dysfunction, highlighting its potential as a lead compound for cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of 3-bromo-2,6-difluorotoluene suggests that it has favorable characteristics for bioavailability. Its low water solubility may influence its absorption and distribution within biological systems. Further studies are needed to elucidate its metabolic pathways and elimination processes.

Safety Profile

While exploring the biological activity of 3-bromo-2,6-difluorotoluene, safety considerations must be addressed. The compound is classified as harmful by inhalation and contact with skin, causing irritation and respiratory issues. Proper handling and safety protocols are essential when working with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.